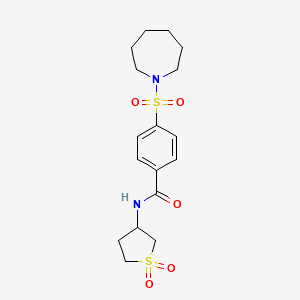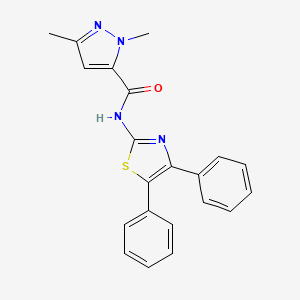
4-(2-ヒドロキシプロパン-2-イル)フェノール
概要
説明
4-(2-Hydroxypropan-2-yl)phenol, also known as p-Hydroxycumyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, where the hydroxyl group is substituted at the para position with a 2-hydroxypropan-2-yl group. This compound is known for its applications in various fields, including polymer stabilization and organic synthesis .
科学的研究の応用
4-(2-Hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer for polymers, particularly polystyrene and polypropylene.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
作用機序
Target of Action
The primary target of 4-(2-Hydroxypropan-2-yl)phenol is polymers, specifically polystyrene and polypropylene . It acts as a stabilizer for these polymers .
Mode of Action
The compound interacts with its targets by selectively stabilizing polystyrene and polypropylene . This stabilization helps in the crystallization of intermediates .
Biochemical Pathways
It is known that the compound is a product of the hydrolysis of phenol .
Pharmacokinetics
It is known that the compound has a melting point of 1741-1748 °C and a boiling point of 150 °C .
Result of Action
The primary result of the action of 4-(2-Hydroxypropan-2-yl)phenol is the stabilization of polymers, specifically polystyrene and polypropylene . This stabilization can influence the properties of these polymers, potentially enhancing their durability and resistance to degradation.
Action Environment
The efficacy and stability of 4-(2-Hydroxypropan-2-yl)phenol can be influenced by various environmental factors. For instance, temperature can affect the compound’s state and reactivity, as indicated by its specific melting and boiling points . .
生化学分析
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
4-(2-Hydroxypropan-2-yl)phenol is involved in certain metabolic pathways. For instance, it has been found as a metabolite in the degradation of Bisphenol A by certain bacteria
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Hydroxypropan-2-yl)phenol can be synthesized through several methods. One common method involves the hydrolysis of phenol derivatives. For instance, the hydrolysis of phenol in the presence of an acid catalyst can yield 4-(2-Hydroxypropan-2-yl)phenol . Another method involves the reaction of phenol with isopropyl alcohol under acidic conditions, leading to the formation of the desired compound .
Industrial Production Methods
In industrial settings, 4-(2-Hydroxypropan-2-yl)phenol is often produced through the hydrolysis of phenol using advanced catalytic processes. These processes ensure high yield and purity of the final product. The reaction conditions typically involve controlled temperatures and pressures to optimize the reaction efficiency .
化学反応の分析
Types of Reactions
4-(2-Hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrocarbons and alcohol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
類似化合物との比較
4-(2-Hydroxypropan-2-yl)phenol can be compared with other similar compounds, such as:
4-Isopropylphenol: Similar structure but lacks the hydroxyl group at the para position.
4-Isopropenylphenol: Contains a double bond in the isopropyl group.
Bisphenol A: Contains two phenol groups connected by a propane bridge.
Uniqueness
4-(2-Hydroxypropan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to stabilize polymers and its potential antioxidant properties make it valuable in various applications .
特性
IUPAC Name |
4-(2-hydroxypropan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZXHWXCHFTBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021805 | |
| Record name | 4-(2-Hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2948-47-2 | |
| Record name | 4-(2-Hydroxypropan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxypropan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)

![7-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2518170.png)

![2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2518172.png)

![4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol](/img/structure/B2518176.png)
![5-[(2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2518178.png)
